molecular formula C10H14ClNO4 B7982991 2,5-Dimethoxy-3,4-methylenedioxybenzylamine hydrochloride

2,5-Dimethoxy-3,4-methylenedioxybenzylamine hydrochloride

Cat. No. B7982991
M. Wt: 247.67 g/mol
InChI Key: ZZJXLAPXGVSQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethoxy-3,4-methylenedioxybenzylamine hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO4 and its molecular weight is 247.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dimethoxy-3,4-methylenedioxybenzylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethoxy-3,4-methylenedioxybenzylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Alkaloids and Organic Compounds : The lithiation reactions of similar compounds have been applied in the synthesis of various alkaloids and organic compounds. For instance, the synthesis of protoberberine alkaloids has been achieved through lithiation and subsequent reactions (Narasimhan, Mali, & Kulkarni, 1983).

  • Pharmacological Studies : Compounds with structural similarities have been synthesized and studied for their pharmacological properties, such as dopamine blocking effects (Jarboe, Lipson, Bannon, & Dunnigan, 1978).

  • Detection in Biological Samples : Advanced techniques like liquid chromatography-mass spectrometry have been used to detect and determine similar compounds in biological samples, such as urine, highlighting their relevance in toxicology and drug testing (Pichini et al., 2008).

  • Analytical and Biochemical Applications : These compounds have also been used as reagents in analytical and biochemical research. For example, they have been employed in fluorescence derivatization for the determination of serotonin in plasma (Ishida, Takada, & Yamaguchi, 1997).

  • Study of Psychoactive Substances : Research has been conducted on the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines, which are structurally related, to understand their mechanisms of action and potential hallucinogenic activity (Eshleman et al., 2018).

  • Forensic and Toxicological Analysis : These compounds have been the subject of forensic and toxicological studies due to their presence in cases of severe intoxication, highlighting their importance in the field of forensic toxicology (Poklis et al., 2014).

  • Antineoplastic Research : Similar compounds have been synthesized and evaluated for their potential as antineoplastic agents, showing activity against various cancer cell lines (Pettit et al., 2003).

properties

IUPAC Name

(4,7-dimethoxy-1,3-benzodioxol-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4.ClH/c1-12-7-3-6(4-11)8(13-2)10-9(7)14-5-15-10;/h3H,4-5,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJXLAPXGVSQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)CN)OC)OCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dimethoxy-3,4-methylenedioxybenzylamine hydrochloride
Reactant of Route 2
2,5-Dimethoxy-3,4-methylenedioxybenzylamine hydrochloride
Reactant of Route 3
2,5-Dimethoxy-3,4-methylenedioxybenzylamine hydrochloride
Reactant of Route 4
2,5-Dimethoxy-3,4-methylenedioxybenzylamine hydrochloride
Reactant of Route 5
2,5-Dimethoxy-3,4-methylenedioxybenzylamine hydrochloride
Reactant of Route 6
2,5-Dimethoxy-3,4-methylenedioxybenzylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.